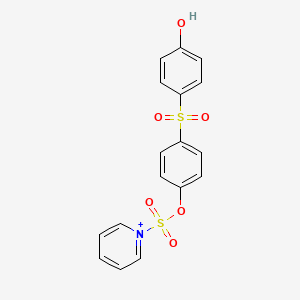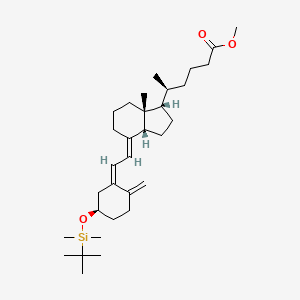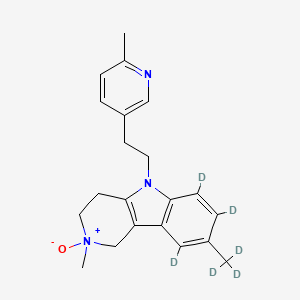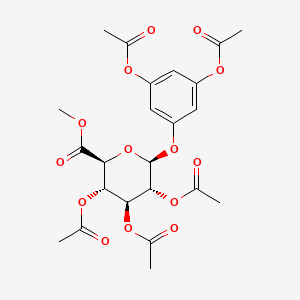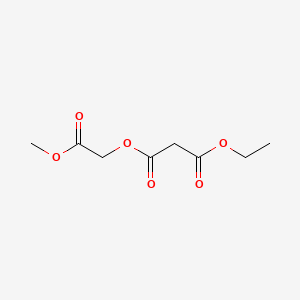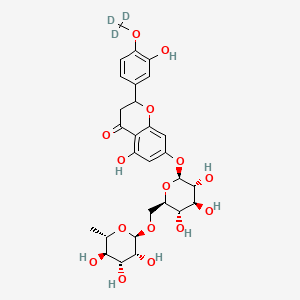
rac Hesperidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Hesperidine-d3: is a deuterated version of hesperidin, a flavonoid glycoside commonly found in citrus fruits. This compound is particularly useful in pharmacokinetic and metabolic studies, as the incorporation of deuterium allows researchers to trace and differentiate it from its non-labeled counterpart without affecting its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rac Hesperidine-d3 involves the deuteration of hesperidin. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of hesperidin from citrus fruits, followed by chemical modification to introduce deuterium. The extraction process involves the use of solvents such as methanol and crystallization techniques to isolate hesperidin from citrus peels . The deuteration process is then carried out using deuterated reagents under controlled conditions to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: rac Hesperidine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hesperidin to diosmetin through oxidation reactions.
Reduction: Reduction of hesperidin to its aglycone form, hesperetin.
Substitution: Introduction of deuterium atoms through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for the reduction of hesperidin.
Substitution: Deuterated reagents like deuterium oxide (D2O) and deuterated solvents are used for deuteration.
Major Products Formed:
Diosmetin: Formed through the oxidation of hesperidin.
Hesperetin: Formed through the reduction of hesperidin.
Wissenschaftliche Forschungsanwendungen
rac Hesperidine-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace and differentiate from non-labeled hesperidin in metabolic studies.
Biological Research: Investigated for its antioxidant, anti-inflammatory, and vascular-protective effects.
Medical Research: Studied for its potential in treating cardiovascular diseases and chronic inflammation.
Industrial Applications: Used in the development of treatments for various health conditions, including neurodegenerative diseases.
Wirkmechanismus
rac Hesperidine-d3 exerts its effects through several molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Vascular Protection: Enhances endothelial function and reduces vascular permeability.
Neuroprotection: Protects neural tissues from damage and supports neural growth factors.
Vergleich Mit ähnlichen Verbindungen
rac Hesperidine-d3 is unique due to its deuterated nature, which allows for precise tracing in pharmacokinetic studies. Similar compounds include:
Hesperidin: The non-deuterated form of this compound, commonly found in citrus fruits.
Diosmetin: An oxidized form of hesperidin with similar biological properties.
Hesperetin: The aglycone form of hesperidin, formed through reduction reactions.
This compound stands out due to its enhanced stability and traceability in research applications, making it a valuable tool in scientific studies.
Eigenschaften
Molekularformel |
C28H34O15 |
|---|---|
Molekulargewicht |
613.6 g/mol |
IUPAC-Name |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1/i2D3 |
InChI-Schlüssel |
QUQPHWDTPGMPEX-JJKCTULJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
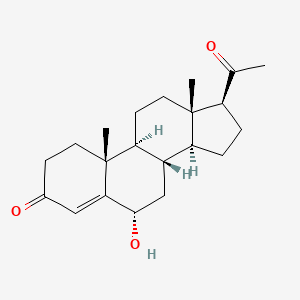
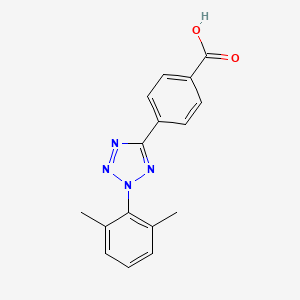
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
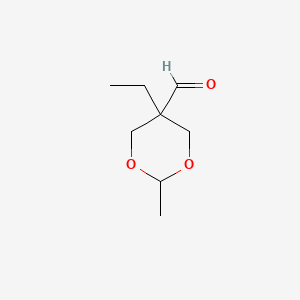

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
